DI-N-DECYL SULPHONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-decylsulfonyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCCDLGCOFZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597967 | |

| Record name | 1-(Decane-1-sulfonyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500026-38-0 | |

| Record name | 1-(Decane-1-sulfonyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"DI-N-DECYL SULPHONE fundamental properties"

An In-depth Technical Guide to the Fundamental Properties of Di-n-Decyl Sulphone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 111530-37-1) is a symmetrical aliphatic sulfone characterized by a central sulfonyl functional group flanked by two ten-carbon alkyl chains.[1][2][3] This unique molecular architecture imparts a combination of properties, including significant thermal stability, chemical resistance, and surface-active characteristics.[1] While not as extensively studied as its aromatic counterparts like diphenyl sulfone, this compound holds potential in specialized applications ranging from high-performance surfactants and detergents to stability-enhancing additives in agricultural and polymer formulations.[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines a robust methodology for its synthesis and characterization, discusses its current and potential applications, and establishes essential safety protocols for its handling.

Molecular Structure and Core Physicochemical Properties

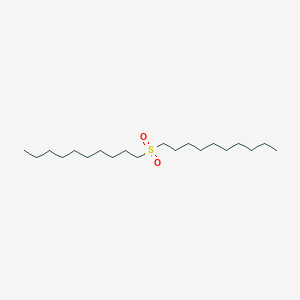

This compound is structurally defined by two n-decyl groups covalently bonded to a central sulfur atom, which is in its highest oxidation state (+6), double-bonded to two oxygen atoms. The formal IUPAC name is 1-(decane-1-sulfonyl)decane.[4]

The molecule's structure is key to its function. The long, nonpolar C₁₀H₂₁ alkyl chains render the molecule highly lipophilic, while the polar sulfonyl (O=S=O) group provides a site for intermolecular interactions and contributes to its notable chemical and thermal stability.[1] This dual nature is the foundation for its utility as an emulsifying agent.[1]

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 111530-37-1 | [1][4][5] |

| Molecular Formula | C₂₀H₄₂O₂S | [1][3] |

| Molecular Weight | 346.61 g/mol | [1][5] |

| Density | 0.912 g/cm³ | [1][2][5] |

| Boiling Point | 445.9 °C at 760 mmHg | [1][2][5] |

| Flash Point | 230.3 °C | [1][5] |

| Vapor Pressure | 1.0 x 10⁻⁷ mmHg at 25°C | [1][2][5] |

| Refractive Index | 1.457 | [1][2][5] |

| LogP (Octanol/Water) | 7.76 - 8.6 | [4][5] |

| Polar Surface Area (PSA) | 42.52 Ų | [5] |

| Solubility | Insoluble in water | [6] |

Synthesis and Purification

The most direct and industrially scalable route to this compound is the oxidation of its corresponding sulfide, di-n-decyl sulfide. This transformation is typically a two-step process where the sulfide is first oxidized to di-n-decyl sulfoxide, which is then further oxidized to the sulphone.[1] Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst, or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[7]

Sources

- 1. Cas 111530-37-1,this compound | lookchem [lookchem.com]

- 2. This compound| CAS:#111530-37-1 -Letopharm Limited [letopharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(Decane-1-sulfonyl)decane | C20H42O2S | CID 19089489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:111530-37-1 | Chemsrc [chemsrc.com]

- 6. Diphenyl sulfone | 127-63-9 [chemicalbook.com]

- 7. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

"synthesis and characterization of DI-N-DECYL SULPHONE"

An In-Depth Technical Guide to the Synthesis and Characterization of Di-n-Decyl Sulfone

Authored by: A Senior Application Scientist

Abstract

Di-n-decyl sulfone (C₂₀H₄₂O₂S) is a dialkyl sulfone characterized by a central sulfonyl group flanked by two ten-carbon alkyl chains.[1] While not as extensively studied as aromatic or medicinally active sulfones, it holds significance in material science and industrial applications, notably as a surfactant, a thermal stabilizer in polymers, and an additive in agricultural formulations.[1] Its long alkyl chains impart unique solubility and interfacial properties. This guide presents a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of di-n-decyl sulfone, designed for researchers in organic synthesis, material science, and drug development. The protocols herein are structured to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and high purity of the final product.

Rationale and Strategy for Synthesis

The sulfone functional group is exceptionally stable, being resistant to further oxidation and many chemical transformations.[2] The most direct and reliable route to symmetrical dialkyl sulfones is the oxidation of the corresponding dialkyl sulfide.[2][3][4] This approach is favored for its high atom economy and the ready availability of the sulfide precursor.

The core transformation is the oxidation of di-n-decyl sulfide to di-n-decyl sulfone. The primary challenge in this reaction is controlling the oxidation state. Sulfides first oxidize to sulfoxides, which can then be further oxidized to sulfones. To ensure a high yield of the desired sulfone, reaction conditions must be chosen to drive the reaction to completion, bypassing the stable sulfoxide intermediate.

Causality of Reagent Selection: While numerous oxidants can effect this transformation, aqueous hydrogen peroxide (H₂O₂) is selected as the exemplar reagent for this guide.[5][6][7]

-

Expertise & Experience: Unlike stoichiometric oxidants like m-chloroperoxybenzoic acid (mCPBA), H₂O₂ is inexpensive, safer to handle in large quantities, and its only byproduct is water, aligning with the principles of green chemistry.[5][7]

-

Trustworthiness: To achieve complete conversion to the sulfone and avoid stalling at the sulfoxide stage, the reaction is performed in an acidic medium (acetic acid) and often requires elevated temperatures or a catalyst.[3][7] The acidic environment protonates the sulfoxide intermediate, rendering it more susceptible to nucleophilic attack by H₂O₂ for the second oxidation step.

The overall synthetic workflow is depicted below.

Caption: High-level workflow for the synthesis of di-n-decyl sulfone.

Experimental Protocol: Synthesis and Purification

This protocol details the oxidation of di-n-decyl sulfide to di-n-decyl sulfone. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Di-n-decyl sulfide

-

Glacial Acetic Acid (CH₃COOH)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Protocol Steps:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve di-n-decyl sulfide (1 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of sulfide).

-

Begin stirring the solution at room temperature.

-

-

Oxidation:

-

Slowly add 30% hydrogen peroxide (2.5 - 3.0 equivalents) to the stirring solution dropwise using an addition funnel. The reaction is exothermic; maintain the temperature below 50°C during the addition.

-

After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product sulfone will have a lower Rf value than the starting sulfide. The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bisulfite to quench any unreacted hydrogen peroxide. Stir until bubbling ceases.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product, a white waxy solid, can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized di-n-decyl sulfone.

Physical and Chemical Properties

A summary of the key physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂O₂S | [8][9] |

| Molecular Weight | 346.61 g/mol | [1][9][10] |

| Appearance | White crystalline/waxy solid | --- |

| Boiling Point | 445.9°C at 760 mmHg | [1][11] |

| Density | 0.912 g/cm³ | [1][8][11] |

| Refractive Index | 1.457 | [1][11] |

Spectroscopic Characterization

The following diagram illustrates the relationship between different analytical techniques used for structural elucidation.

Caption: Interrelation of spectroscopic techniques for structural validation.

Infrared (IR) Spectroscopy

Protocol: A small amount of the solid sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically with a diamond attenuated total reflectance (ATR) accessory. A background spectrum should be collected first.

Expected Data: The IR spectrum provides definitive evidence for the presence of the sulfonyl group.

-

S=O Asymmetric Stretch: A very strong, sharp absorption band is expected in the 1350–1300 cm⁻¹ region.

-

S=O Symmetric Stretch: A second strong, sharp band is expected in the 1160–1120 cm⁻¹ region.[12]

-

C-H Aliphatic Stretches: Multiple bands will appear in the 2950–2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the decyl chains.

Trustworthiness: The presence of two distinct, intense S=O stretching bands is a hallmark of the sulfone group and confirms the success of the oxidation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a ¹H and ¹³C NMR spectrometer.

Expected ¹H NMR Data: The proton NMR spectrum is expected to be simple and highly symmetrical.[13]

-

~3.0 ppm (triplet, 4H): These are the protons on the methylene groups directly adjacent (alpha) to the sulfonyl group (-SO₂-CH₂ -). The electron-withdrawing nature of the sulfone deshields these protons, shifting them downfield. They appear as a triplet due to coupling with the adjacent CH₂ group.

-

~1.8 ppm (multiplet, 4H): Protons on the beta-methylene groups (-SO₂-CH₂-CH₂ -).

-

~1.2-1.4 ppm (broad multiplet, 28H): A large, overlapping signal corresponding to the remaining seven methylene groups in the middle of each decyl chain.

-

~0.88 ppm (triplet, 6H): The terminal methyl groups (-CH₃) of the decyl chains. They appear as a triplet due to coupling with the adjacent CH₂ group.

Expected ¹³C NMR Data:

-

~55-60 ppm: Carbon atom alpha to the sulfonyl group (C H₂-SO₂-). This carbon is significantly shifted downfield.

-

~22-32 ppm: A series of peaks corresponding to the other eight methylene carbons in the decyl chain.

-

~14 ppm: The terminal methyl carbon (C H₃).

Expertise & Experience: The key diagnostic signal in the ¹H NMR is the downfield triplet around 3.0 ppm, which confirms the presence of the -SO₂-CH₂- moiety. The integration of this signal (4H) relative to the terminal methyl signal (6H) provides a quick check for structural integrity and purity.

Mass Spectrometry (MS)

Protocol: The sample can be analyzed using various ionization techniques, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Expected Data:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the calculated exact mass of C₂₀H₄₂O₂S (346.2906).[10]

-

Fragmentation Pattern: Common fragmentation pathways for dialkyl sulfones include alpha-cleavage (loss of an alkyl radical) and cleavage of the carbon-sulfur bond. Expect to see fragments corresponding to the loss of a decyl chain (C₁₀H₂₁) or other characteristic fragments.

Applications and Significance

The successful synthesis and characterization of di-n-decyl sulfone provide a pure, well-defined material for various applications. Its amphiphilic nature, arising from the polar sulfone head and long nonpolar alkyl tails, makes it an effective surfactant in cleaning and detergent industries.[1] Furthermore, its high thermal and chemical stability allows for its use as an additive in the production of polymers and plastics, enhancing their durability.[1] For researchers, this compound can serve as a non-reactive, high-boiling point solvent or plasticizer in specialized applications.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of di-n-decyl sulfone via the oxidation of its sulfide precursor. The detailed characterization protocols, including IR, NMR, and mass spectrometry, provide a comprehensive framework for validating the structure and purity of the final product. The emphasis on the rationale behind procedural choices equips researchers with the foundational knowledge to adapt and troubleshoot the synthesis, ensuring a reliable supply of this versatile chemical for further investigation and application development.

References

-

Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters. Available at: [Link]

-

Ward, R. S., & Diaper, R. L. (Year N/A). Synthesis of Aryl Sulfones. Taylor & Francis Online. Available at: [Link]

-

LookChem. (n.d.). DI-N-DECYL SULPHONE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of diaryl sulfones via C−H activation. Retrieved from [Link]

-

PubMed. (2004). Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

National Institutes of Health. (2015). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules. Available at: [Link]

-

PubChem. (n.d.). 1-(Decane-1-sulfonyl)decane. Retrieved from [Link]

-

Letopharm Limited. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at.... Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]

-

ResearchGate. (2004). Divinyl Sulfone as a Postdigestion Modifier for Enhancing the a 1 Ion in MS/MS and Postsource Decay: Potential Applications in Proteomics. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

SciSpace. (2016). Recent Advances in the Synthesis of Sulfones. Available at: [Link]

-

National Institutes of Health. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983). Retrieved from [Link]

-

MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts. Available at: [Link]

-

PubMed. (2012). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (2006). Vibrational frequencies and structural determinations of di-vinyl sulfone. Available at: [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

-

NIST. (n.d.). Divinyl sulphone. Retrieved from [Link]

-

National Institutes of Health. (2018). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Available at: [Link]

- Google Patents. (2006). Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

ResearchGate. (n.d.). The ¹H NMR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) (a) and.... Retrieved from [Link]

-

NIST. (n.d.). Diphenyl sulfone. Retrieved from [Link]

Sources

- 1. Cas 111530-37-1,this compound | lookchem [lookchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 1-(Decane-1-sulfonyl)decane | C20H42O2S | CID 19089489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound| CAS:#111530-37-1 -Letopharm Limited [letopharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

"DI-N-DECYL SULPHONE chemical structure and analysis"

An In-depth Technical Guide to the Chemical Structure and Analysis of DI-N-DECYL SULPHONE

Introduction

This compound (CAS No. 111530-37-1) is a high-molecular-weight aliphatic sulfone characterized by a central sulfonyl functional group flanked by two ten-carbon alkyl chains.[1][2][3] Its molecular formula is C₂₀H₄₂O₂S, with a molecular weight of 346.61 g/mol .[1][3] The unique structure, combining a polar sulfonyl core with long, non-polar decyl groups, imparts valuable physicochemical properties. Consequently, this compound finds application across various industries. It is utilized as a high-performance surfactant and detergent, leveraging its emulsifying properties to remove oils and grease.[1] Furthermore, its exceptional thermal and chemical stability makes it a valuable additive in the production of durable polymers and plastics and as a performance-enhancing additive in pesticide formulations.[1]

This guide provides a comprehensive overview of the chemical nature of this compound, outlines a field-proven synthetic methodology, and details a robust, multi-technique analytical workflow for its structural confirmation and purity assessment.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its function. The central sulfur atom is in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two n-decyl chains. This sulfonyl group is highly polar and rigid, while the long alkyl chains are non-polar and flexible. This amphipathic-like character, albeit with a dominant non-polar nature, drives its surfactant capabilities. The absence of reactive protons and the strength of the carbon-sulfur and sulfur-oxygen bonds contribute to its notable chemical inertness and thermal stability.

Caption: Chemical structure of this compound (1,1'-sulfonyldidecane).

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 111530-37-1 | [1] |

| Molecular Formula | C₂₀H₄₂O₂S | [2] |

| Molecular Weight | 346.61 g/mol | [3] |

| Boiling Point | 445.9°C at 760 mmHg | [1][4] |

| Density | 0.912 g/cm³ | [1][4] |

| Refractive Index | 1.457 | [1][4] |

| Flash Point | 230.3°C | [1] |

| XLogP3 | 8.6 | [5] |

| Topological Polar Surface Area | 42.5 Ų | [6] |

Synthesis of this compound

The most direct and widely adopted method for preparing aliphatic sulfones is the oxidation of the corresponding thioether (sulfide).[7][8] This strategy is advantageous due to the availability of various selective oxidizing agents and the generally high yields. The synthesis is conceptualized as a two-stage process: first, the formation of the di-n-decyl sulfide precursor, followed by its oxidation to the target sulfone.

Caption: Conceptual workflow for the synthesis of this compound.

Protocol 1: Synthesis of Di-n-decyl Sulfide (Precursor)

This procedure is analogous to the Williamson ether synthesis, where a thiolate anion acts as a potent nucleophile to displace a halide from an alkyl halide via an SN2 mechanism.[7][8]

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the weakly acidic decanethiol, forming the decylthiolate nucleophile required for the SN2 reaction. A polar aprotic solvent like THF is used to solvate the cation without interfering with the nucleophile.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.

-

Thiolate Formation: Wash the NaH dispersion with dry hexanes to remove the oil, then suspend the NaH in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Generation: Add 1-decanethiol (1.0 eq) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.

-

SN2 Reaction: Add 1-bromodecane (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude di-n-decyl sulfide can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Oxidation to this compound

The oxidation of the thioether to the sulfone must proceed past the intermediate sulfoxide stage. Hydrogen peroxide is an ideal oxidant from a green chemistry perspective, as its only byproduct is water.[9][10] The reaction is often catalyzed to ensure full conversion.

Causality: Acetic acid is a common solvent for this oxidation as it facilitates the activity of H₂O₂. The reaction is exothermic, so controlled addition of the oxidant at a low temperature is crucial to prevent runaway reactions. The excess oxidant ensures the reaction is driven completely to the sulfone product.

Step-by-Step Methodology:

-

Setup: Dissolve the purified di-n-decyl sulfide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0-5 °C in an ice-water bath.

-

Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂) (2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Completion Check: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting thioether and the intermediate sulfoxide.

-

Workup: Pour the reaction mixture into a beaker of cold water. The solid this compound will precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol. Dry the final product under vacuum.

Comprehensive Analytical Workflow

Unambiguous characterization and purity verification of this compound require a coordinated analytical approach. This involves a primary separation technique to assess purity, followed by multiple spectroscopic methods for definitive structural elucidation.[11]

Caption: Integrated analytical workflow for the characterization of this compound.

Purity Assessment via Chromatography

Given the highly non-polar and thermally stable nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for determining its purity.[12][13]

Causality: A C18 stationary phase is selected due to its high hydrophobicity, which is necessary to achieve adequate retention for the very non-polar analyte.[14] A gradient elution is employed for method development because it can effectively separate the main component from potential impurities with a wide range of polarities, such as residual starting material (more non-polar) or the intermediate sulfoxide (more polar).[14] Due to the lack of a strong UV chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, but a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferable for accurate quantitation.

Protocol 3: RP-HPLC Method for Purity Analysis

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: HPLC-Grade Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient Program:

-

0-2 min: 80% B

-

2-15 min: 80% to 100% B

-

15-20 min: 100% B

-

20.1-25 min: 80% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 210 nm or ELSD/CAD.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in isopropanol or THF. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram.

Structural Elucidation via Spectroscopy

FTIR is a rapid and effective tool for confirming the presence of the key sulfonyl functional group.

Expected Results: The spectrum is expected to be dominated by C-H stretching and bending vibrations from the long alkyl chains. The definitive peaks are the two strong absorption bands corresponding to the sulfonyl group.[15]

-

Asymmetric S=O Stretch: ~1350–1300 cm⁻¹

-

Symmetric S=O Stretch: ~1160–1120 cm⁻¹

NMR provides an unambiguous map of the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environment of all atoms.

Expected Results: The spectrum will be relatively simple, reflecting the molecule's symmetry.

-

¹H NMR: The protons on the carbons alpha to the sulfonyl group (–SO₂–CH₂ –) are deshielded and will appear as a triplet significantly downfield from typical alkane signals. The terminal methyl protons (–CH₃ ) will appear as a triplet furthest upfield. The remaining eight methylene groups in each chain will form a large, complex multiplet in the middle of the spectrum.

-

¹³C NMR: The carbon alpha to the sulfonyl group (–SO₂–C H₂–) will be the most deshielded alkyl carbon. The remaining nine carbons of the decyl chain will appear in the typical upfield aliphatic region.

Predicted NMR Data (in CDCl₃):

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| –SO₂–CH₂ – | ~3.0 (triplet) | ~55-58 |

| –SO₂–CH₂–CH₂ – | ~1.8 (multiplet) | ~28-30 |

| –(CH₂ )₇– | ~1.2-1.4 (multiplet) | ~22-32 (multiple peaks) |

| –CH₃ | ~0.9 (triplet) | ~14 |

Mass spectrometry confirms the molecular weight of the compound and provides structural clues through analysis of its fragmentation patterns.

Expected Results:

-

Molecular Ion: A clear peak corresponding to the molecular ion [M]⁺ at m/z 346.3.

-

Key Fragments:

-

Loss of SO₂: A fragment corresponding to [M - SO₂]⁺.[16]

-

Alpha-Cleavage: Cleavage of the C-S bond to produce a decyl cation [C₁₀H₂₁]⁺ (m/z 141.2).

-

Mc Lafferty-type rearrangements involving the sulfonyl oxygens are also possible, leading to characteristic fragmentation patterns.

-

Conclusion

This compound is a specialty chemical with a well-defined structure that gives rise to its useful properties as a surfactant and stable additive. Its synthesis via the oxidation of its thioether precursor is a robust and scalable method. A comprehensive analytical workflow, anchored by RP-HPLC for purity and a suite of spectroscopic techniques (FTIR, NMR, and MS) for structural verification, is essential for ensuring the quality and identity of the final product. The methodologies and data presented in this guide provide a self-validating framework for researchers and professionals working with this compound.

References

-

LookChem. Cas 111530-37-1, this compound. [Link]

-

Chemsrc. CAS No. 111530-37-1. [Link]

-

Letopharm Limited. This compound| CAS:#111530-37-1. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

-

TutorChase. What methods are used to test the purity of organic compounds?. [Link]

-

LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

- Google Patents.

-

ACS Publications. Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. [Link]

-

Master Organic Chemistry. Thiols And Thioethers. [Link]

-

Modern Applications of Chemical Engineering. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

-

Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. [Link]

- Google Patents. CN103910658A - Method of oxidizing thioether to sulfone.

-

Research and Reviews: A Journal of Pharmaceutical Science. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

-

University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]

-

PubChem. 1-(Decane-1-sulfonyl)decane. [Link]

-

ResearchGate. Mass Spectra of Sulfoxides and Sulfones. [Link]

-

MDPI. Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. [Link]

Sources

- 1. Cas 111530-37-1,this compound | lookchem [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS No. 111530-37-1 | Chemsrc [chemsrc.com]

- 4. This compound| CAS:#111530-37-1 -Letopharm Limited [letopharm.com]

- 5. echemi.com [echemi.com]

- 6. 1-(Decane-1-sulfonyl)decane | C20H42O2S | CID 19089489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents [patents.google.com]

- 10. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. jordilabs.com [jordilabs.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

"physicochemical properties of DI-N-DECYL SULPHONE"

An In-depth Technical Guide to the Physicochemical Properties of Di-n-Decyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-decyl sulfone (C₂₀H₄₂O₂S) is an organosulfur compound featuring a central sulfonyl functional group flanked by two n-decyl alkyl chains.[1][2][3] This structure imparts a unique combination of properties, including significant thermal and chemical stability.[1] While not as extensively studied as other sulfones, its characteristics suggest potential utility in diverse fields. Its long aliphatic chains provide lipophilicity, making it a candidate for applications requiring solubility in nonpolar media, while the polar sulfonyl group maintains a degree of polarity. This guide offers a comprehensive analysis of the core physicochemical properties of di-n-decyl sulfone, providing insights into its behavior and laying the groundwork for its potential applications in research and development. The compound is also known by synonyms such as n-Decylsulfone and 1,1'-sulfonyldidecane.[1][3][4]

Core Physicochemical Properties

The molecular architecture of di-n-decyl sulfone dictates its physical and chemical behavior. The presence of two ten-carbon chains results in a relatively high molecular weight and influences properties such as boiling point and density. The highly oxidized sulfur atom in the sulfonyl group creates a significant dipole moment, which is a critical factor in its interactions with solvents and other molecules.

A summary of the key quantitative physicochemical data for di-n-decyl sulfone is presented below. It is important to note that while some data points are from chemical supplier databases, others are predicted values and should be considered with that context.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O₂S | [2][4] |

| Molecular Weight | 346.61 g/mol | [1][2][4][5] |

| CAS Number | 111530-37-1 | [1][4] |

| Boiling Point | 445.9 °C at 760 mmHg | [1][5] |

| Density | 0.912 g/cm³ | [1][5] |

| Refractive Index | 1.457 | [1][5] |

| Flash Point | 230.3 °C | [1][5] |

| Vapor Pressure | 1.0 x 10⁻⁷ mmHg at 25 °C | [1][5] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available | [1] |

| XLogP3 | 8.6 | [4] |

Analysis of Physicochemical Characteristics

Physical State and Thermal Properties

The melting point for di-n-decyl sulfone is not consistently reported in available databases.[1] However, the related compound, di-n-decyl sulfide, is a low-melting solid with a melting point of 24-26 °C.[6][7] Given the increased polarity from the sulfonyl group, which typically raises melting points, it is reasonable to hypothesize that di-n-decyl sulfone is a solid at standard room temperature.

The high boiling point of 445.9 °C underscores the compound's low volatility and significant thermal stability, which is a characteristic feature of high molecular weight sulfones.[1][5] This stability is attributed to the strong covalent bonds within the sulfonyl group and the substantial van der Waals forces from the long alkyl chains. This thermal robustness makes it suitable for applications requiring high temperatures, such as a solvent for polymer synthesis or as a stable component in industrial formulations.[1][8][9]

Solubility Profile

While quantitative solubility data is scarce, the molecular structure provides strong indicators of its expected behavior. The principle of "like dissolves like" is paramount here.[10] Di-n-decyl sulfone possesses a dual nature: the two long n-decyl chains are highly nonpolar, while the central sulfonyl group (O=S=O) is strongly polar. The overall character of the molecule is dominated by the long alkyl chains, as reflected by its high calculated XLogP3 value of 8.6, which indicates a strong preference for lipophilic environments.[4]

Therefore, di-n-decyl sulfone is expected to be:

-

Highly soluble in nonpolar organic solvents such as toluene, hexane, and diethyl ether.

-

Poorly soluble in highly polar protic solvents like water and ethanol.

This solubility profile is critical for its application as a surfactant or emulsifying agent, where the nonpolar tails can interact with oils and greases while the polar head group can interface with more polar substances.[1]

Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy

The IR spectrum of di-n-decyl sulfone would be dominated by characteristic absorption bands of the sulfonyl group and the alkyl chains.

-

S=O Asymmetric Stretch: A strong, distinct peak expected in the range of 1300-1350 cm⁻¹.[11]

-

S=O Symmetric Stretch: Another strong peak expected between 1120-1160 cm⁻¹.[11]

-

C-H Aliphatic Stretches: Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the CH₂ and CH₃ groups in the decyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be relatively simple. The protons on the carbon alpha to the sulfonyl group (α-CH₂) would be the most deshielded of the alkyl protons, appearing as a triplet around 2.9-3.1 ppm. The large number of methylene groups (-CH₂-) in the middle of the chains would create a broad, complex multiplet around 1.2-1.4 ppm. The terminal methyl protons (-CH₃) would appear as a triplet at approximately 0.8-0.9 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the alpha-carbon around 50-60 ppm. The other methylene carbons of the decyl chains would have signals in the 20-35 ppm range, with the terminal methyl carbon appearing furthest upfield around 14 ppm.

Mass Spectrometry (MS)

In a mass spectrum, di-n-decyl sulfone would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (346.61). Common fragmentation patterns for long-chain alkyl sulfones would involve cleavage of the C-S bond and fragmentation along the alkyl chains.[11]

Synthesis and Manufacturing

Di-n-decyl sulfone is typically synthesized through the oxidation of its corresponding sulfide, di-n-decyl sulfide.[1] This is a common and effective method for preparing sulfones. The oxidation can be achieved using various oxidizing agents, with hydrogen peroxide often being a preferred reagent due to its efficiency and the production of water as the only byproduct.

Caption: General workflow for the synthesis of Di-n-decyl Sulfone.

Experimental Protocols for Property Determination

To validate and expand upon the available data, standardized experimental protocols are necessary. As a self-validating system, each protocol must include controls and calibration steps to ensure accuracy.

Protocol 1: Determination of Solubility

This protocol outlines a method for quantifying the solubility of di-n-decyl sulfone in a given solvent using the isothermal shake-flask method, followed by analysis via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Preparation: Select a range of solvents (e.g., water, ethanol, toluene, hexane). Prepare a calibration curve for di-n-decyl sulfone in a suitable analysis solvent (e.g., acetonitrile for HPLC).

-

Equilibration: Add an excess amount of di-n-decyl sulfone to a known volume of the test solvent in a sealed vial.

-

Incubation: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Cease agitation and allow the excess solid to settle. A centrifugation step may be required to ensure clear separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the analysis solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the dissolved sulfone.

-

Calculation: Use the determined concentration and the dilution factor to calculate the solubility in units such as g/L or mol/L.

Caption: Experimental workflow for determining solubility.

Applications and Relevance

The physicochemical properties of di-n-decyl sulfone make it a versatile compound with several established and potential applications.

-

Surfactants and Detergents: Its amphiphilic nature, with long nonpolar tails and a polar sulfonyl head, allows it to act as a surfactant, making it effective in cleaning and detergent formulations for removing oils and grease.[1]

-

Agrochemicals: It is used as an additive in pesticide formulations, likely to improve the dispersion, adhesion, and effectiveness of the active ingredients.[1]

-

Polymer Science: Due to its excellent thermal and chemical stability, it can be incorporated into polymers and plastics to enhance their durability and resistance to degradation.[1] It may also serve as a high-temperature solvent for the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES).[9][13]

-

Drug Development: While di-n-decyl sulfone itself is not a therapeutic agent, the sulfone functional group is a key structural motif in many biologically active molecules.[14][15][16] Understanding the properties of a simple, long-chain dialkyl sulfone provides foundational knowledge for the design of more complex sulfone-containing drug candidates where lipophilicity and metabolic stability are crucial parameters.

Safety and Handling

Di-n-decyl sulfone is noted to have the potential to cause skin and eye irritation upon direct contact.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling the compound. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

Di-n-decyl sulfone is an organosulfur compound defined by its high molecular weight, thermal stability, and amphiphilic character. Its physicochemical profile, characterized by a high boiling point and predicted solubility in nonpolar solvents, makes it a valuable component in industrial applications such as detergents, pesticides, and polymers. For researchers in drug development, the study of such a molecule provides a fundamental understanding of the contributions of the sulfone moiety and long alkyl chains to properties like solubility, stability, and molecular interactions, which is essential for the rational design of new therapeutic agents. Further experimental validation of its properties, particularly its melting point and solubility in a wide range of solvents, will be crucial for unlocking its full potential in new and advanced applications.

References

- LookChem. (n.d.). Cas 111530-37-1, DI-N-DECYL SULPHONE.

- Letopharm Limited. (n.d.). This compound| CAS:#111530-37-1.

- ECHEMI. (n.d.). 111530-37-1, this compound Formula.

- Chemsrc. (n.d.). This compound | CAS#:111530-37-1.

- ChemicalBook. (n.d.). DI-N-DECYL SULFIDE CAS#: 693-83-4.

- ChemicalBook. (n.d.). This compound | 111530-37-1.

- Fisher Scientific. (2011). SAFETY DATA SHEET - Divinyl sulfone.

- Santa Cruz Biotechnology. (n.d.). Divinyl sulfone.

-

National Center for Biotechnology Information. (n.d.). Divinyl sulfone. PubChem Compound Database. Retrieved from [Link]

- MDPI. (2020). Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Diethyl Sulfone in Organic Solvents.

- De Fina, K. M., Van, T. T., Fletcher, K. A., & Acree, Jr., W. E. (2000). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based. Canadian Journal of Chemistry.

- Sigma-Aldrich. (n.d.). Divinyl sulfone (stabilised) for synthesis 77-77-0.

- MilliporeSigma. (2025). SAFETY DATA SHEET.

- BenchChem. (2025). Diethyl Sulfone: A High-Temperature Solvent for Advanced Organic Synthesis.

- Alfa Chemistry. (n.d.). CAS 111530-37-1 this compound.

- ResearchGate. (n.d.). ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at....

- Fisher Scientific. (2025). SAFETY DATA SHEET - Di-n-decyl sulfide.

- Request PDF. (2025). Theoretical study of the properties of sulfone and sulfoxide functional groups.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Sulfones: An important class of organic compounds with diverse biological activities. Retrieved from International Journal of Pharmacy and Pharmaceutical Sciences.

- PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery.

- ResearchGate. (2022). Recent applications of vinyl sulfone motif in drug design and discovery.

- MDPI. (n.d.). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site.

- Semantic Scholar. (2022). Recent applications of vinyl sulfone motif in drug design and discovery.

-

National Center for Biotechnology Information. (n.d.). 1-(Decane-1-sulfonyl)decane. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenyl sulfone. Retrieved from [Link]

- BenchChem. (2025). Applications of Diethyl Sulfone in Materials Science: Application Notes and Protocols.

- BenchChem. (2025). Chemical and physical properties of diethyl sulfone.

Sources

- 1. Cas 111530-37-1,this compound | lookchem [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-(Decane-1-sulfonyl)decane | C20H42O2S | CID 19089489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:111530-37-1 | Chemsrc [chemsrc.com]

- 6. DI-N-DECYL SULFIDE CAS#: 693-83-4 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Potential of DI-N-DECYL SULPHONE (CAS 111530-37-1): A Technical Guide for Researchers and Drug Development Professionals

Abstract

DI-N-DECYL SULPHONE (CAS 111530-37-1) is a long-chain dialkyl sulfone whose specific biological and pharmaceutical properties remain largely unexplored in publicly available literature. However, the broader class of sulfone-containing molecules has established significance in medicinal chemistry and material science. This technical guide provides a comprehensive overview of this compound, drawing upon foundational chemical principles and analogous data from related long-chain sulfone compounds. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules. This document covers its physicochemical properties, plausible synthetic routes, potential mechanisms of action in biological systems, analytical characterization methodologies, and a preliminary safety and toxicological profile based on related structures.

Introduction: The Sulfone Moiety in Scientific Research

The sulfone group (R-S(=O)₂-R'), characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in the development of novel chemical entities. Its strong electron-withdrawing nature and metabolic stability make it a privileged functional group in drug design and a versatile component in polymer and materials science. While diaryl sulfones have been extensively studied, leading to approved therapeutics, the lipophilic character of long-chain dialkyl sulfones like this compound presents unique opportunities and challenges, particularly in areas requiring interaction with lipid bilayers or hydrophobic pockets of target proteins.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a molecule is paramount for predicting its behavior in both experimental and biological systems.

| Property | Value | Source |

| CAS Number | 111530-37-1 | [1] |

| Molecular Formula | C₂₀H₄₂O₂S | [1] |

| Molecular Weight | 346.61 g/mol | [1] |

| Boiling Point | 445.9 °C at 760 mmHg | [1] |

| Density | 0.912 g/cm³ | [1] |

| Appearance | Not specified, likely a waxy solid or viscous liquid at room temperature | Inferred |

| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water | Inferred |

Synthesis of this compound: A Proposed Workflow

While specific industrial synthesis protocols for this compound are proprietary, a common and reliable method for preparing dialkyl sulfones is through the oxidation of the corresponding dialkyl sulfide. This process offers high yields and can be achieved using various oxidizing agents.

Proposed Synthetic Pathway

The most direct route involves a two-step process starting from 1-decanethiol:

-

Nucleophilic Substitution: Reaction of 1-decanethiol with a decyl halide (e.g., 1-bromodecane) under basic conditions to form di-n-decyl sulfide.

-

Oxidation: Oxidation of the resulting di-n-decyl sulfide to this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Di-n-decyl Sulfide

-

To a solution of 1-decanethiol (1 equivalent) in ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water.

-

Stir the mixture at room temperature for 30 minutes to form the sodium thiolate salt.

-

Add 1-bromodecane (1 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude di-n-decyl sulfide.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Oxidation to this compound

-

Dissolve di-n-decyl sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (2.2 equivalents of a 30% solution) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents). The choice of oxidant can influence reaction time and work-up procedures.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

For the hydrogen peroxide method, carefully quench any excess peroxide. For the m-CPBA method, the benzoic acid by-product can be removed by a basic wash.

-

Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for this compound, the properties of long-chain dialkyl sulfones suggest several areas of potential interest for researchers.

-

Surfactant and Excipient in Formulations: Its amphiphilic nature, with a polar sulfone head and long nonpolar alkyl tails, suggests utility as a surfactant or emulsifying agent in pharmaceutical formulations, potentially for improving the solubility and bioavailability of poorly water-soluble drugs.

-

Membrane-Interacting Agent: The long decyl chains could facilitate insertion into and interaction with lipid bilayers, making it a candidate for studies on membrane disruption or as a component of lipid-based drug delivery systems.

-

Antimicrobial Research: Some sulfone-containing compounds exhibit antimicrobial properties. The lipophilic nature of this compound could enhance its ability to penetrate microbial cell membranes.

-

Chemical Probe for Hydrophobic Pockets: This molecule could serve as a chemical probe to investigate the nature of hydrophobic binding pockets in proteins, where the sulfone group can act as a hydrogen bond acceptor.

Hypothetical Signaling Pathway Involvement

Given the potential for membrane interaction, a long-chain dialkyl sulfone could hypothetically modulate signaling pathways that are dependent on membrane integrity or involve membrane-bound proteins.

Caption: Hypothetical modulation of a cell signaling pathway by this compound.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected analytical signatures based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A triplet corresponding to the terminal methyl (CH₃) groups of the decyl chains, likely in the range of δ 0.8-1.0 ppm.

-

A complex multiplet for the methylene (CH₂) groups of the decyl chains, likely in the range of δ 1.2-1.8 ppm.

-

A distinct multiplet for the methylene groups alpha to the sulfone group (SO₂-CH₂-), shifted downfield due to the electron-withdrawing effect of the sulfone, likely in the range of δ 2.8-3.2 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon environments in the decyl chains.

-

A signal for the terminal methyl carbons around δ 14 ppm.

-

A series of signals for the internal methylene carbons between δ 22-32 ppm.

-

A downfield signal for the methylene carbons alpha to the sulfone group, expected around δ 50-60 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the alkyl chains and the sulfone group.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretch (alkane) | 2850-2960 |

| S=O stretch (sulfone, asymmetric) | 1300-1350 |

| S=O stretch (sulfone, symmetric) | 1120-1160 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 346.6. Common fragmentation patterns would involve cleavage of the C-S bond and fragmentation of the alkyl chains.

Safety and Toxicological Profile (Inferred)

-

Acute Toxicity: Long-chain alkyl sulfonates generally exhibit low to moderate acute oral toxicity in animal studies.[2][3]

-

Dermal and Eye Irritation: Direct contact may cause skin and eye irritation.[2]

-

Environmental Fate: Long-chain alkyl sulfonates are generally biodegradable.[4] Their lipophilicity suggests a potential for bioaccumulation, though this is often offset by metabolic degradation.

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A full safety data sheet (SDS) should be consulted before handling.

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While this guide provides a foundational understanding based on its chemical structure and analogy to related compounds, further empirical research is necessary to fully elucidate its properties and potential applications. Future research should focus on:

-

Definitive Synthesis and Characterization: Performing and fully documenting the synthesis and analytical characterization to confirm the predicted data.

-

Biological Screening: Conducting a broad range of biological assays to identify any potential therapeutic activities.

-

Formulation Studies: Investigating its utility as an excipient in various drug delivery systems.

-

Toxicological Evaluation: Performing detailed in vitro and in vivo toxicological studies to establish a comprehensive safety profile.

This technical guide serves as a starting point to encourage and facilitate further investigation into the intriguing possibilities offered by this compound and other long-chain dialkyl sulfones.

References

-

National Industrial Chemicals Notification and Assessment Scheme. (2014). Linear alkylbenzenesulfonic acids (C10-C16): Human health tier II assessment. Available at: [Link]

-

Consumer Product Safety Commission. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. Available at: [Link]

-

Santos. (2021). Qualitative Tier 2 Assessment - C10-C16 Alkylbenzenesulfonic Acid. Available at: [Link]

-

EWG. AMMONIUM ALKYL SULFATE (C10-C16). Available at: [Link]

-

PubMed. (2002). Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata). Available at: [Link]

-

PubChem. Divinyl sulfone. Available at: [Link]

-

Chemsrc. This compound | CAS#:111530-37-1. Available at: [Link]

Sources

- 1. This compound | CAS#:111530-37-1 | Chemsrc [chemsrc.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. cpsc.gov [cpsc.gov]

- 4. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Di-n-decyl Sulfone

This guide provides a comprehensive overview of the thermal stability of di-n-decyl sulfone, a key physicochemical property for its application in various industrial and research settings. As a long-chain aliphatic sulfone, its behavior under thermal stress dictates its suitability in high-temperature applications, such as in the manufacturing of polymers and plastics where it is valued for its chemical stability. This document will delve into the theoretical underpinnings of sulfone thermal decomposition, present a detailed methodology for its empirical determination using thermogravimetric analysis (TGA), and discuss the interpretation of the resulting data.

Introduction to Di-n-decyl Sulfone and the Significance of Thermal Stability

Di-n-decyl sulfone (C₂₀H₄₂O₂S) is an organic compound characterized by a sulfonyl functional group flanked by two n-decyl chains. Its molecular structure imparts properties such as high boiling point and low vapor pressure, making it a candidate for applications requiring thermal robustness.[1] The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For di-n-decyl sulfone, this is a critical parameter for defining its operational limits and ensuring safety and efficacy in its applications.

The general thermal decomposition of sulfones often proceeds via homolytic cleavage of the carbon-sulfur bond, leading to the formation of radicals and the eventual elimination of sulfur dioxide (SO₂).[2] For acyclic aliphatic sulfones, the onset of thermal decomposition is typically observed at temperatures greater than 350°C.[3][4] Understanding the specific decomposition profile of di-n-decyl sulfone is essential for its safe handling and for optimizing processes where it is used as a high-performance solvent, plasticizer, or synthetic intermediate.

Theoretical Framework of Sulfone Thermal Degradation

The thermal degradation of sulfones is a complex process that can be influenced by factors such as the molecular structure of the sulfone, the presence of impurities, and the atmospheric conditions (inert or oxidative). The primary decomposition pathway for simple alkyl sulfones is believed to involve the homolytic cleavage of a carbon-sulfur bond to form an alkyl radical and a sulfonyl radical (RSO₂•). The sulfonyl radical is unstable and readily decomposes to release sulfur dioxide (SO₂), a common gaseous byproduct of sulfone pyrolysis.[2]

The general mechanism can be summarized as follows:

R-SO₂-R' → R• + •SO₂-R' •SO₂-R' → R'• + SO₂

The resulting alkyl radicals can then undergo a variety of reactions, including recombination, disproportionation, and hydrogen abstraction, leading to the formation of a mixture of hydrocarbon products. The presence of oxygen can significantly alter the degradation pathway, often leading to oxidation products and a lower decomposition temperature.

Experimental Determination of Thermal Stability: A Focus on Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides quantitative information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Step-by-Step Experimental Protocol for TGA of Di-n-decyl Sulfone

-

Sample Preparation: A small, representative sample of di-n-decyl sulfone (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is calibrated for temperature and mass.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study the intrinsic thermal stability without oxidative effects. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a temperature range that encompasses the expected decomposition, such as from ambient temperature to 600°C.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal stability parameters.

Interpreting TGA and DTG Curves

The TGA thermogram of a stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. The key parameters obtained from the analysis include:

-

T_onset (Onset Decomposition Temperature): The temperature at which significant mass loss begins.

-

T_max (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the DTG curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile decomposition products.

The following Graphviz diagram illustrates the typical workflow for assessing the thermal stability of di-n-decyl sulfone.

Caption: Workflow for Thermal Stability Assessment of Di-n-decyl Sulfone using TGA.

Expected Thermal Stability Profile and Decomposition Products

Based on literature data for analogous acyclic aliphatic sulfones, di-n-decyl sulfone is expected to exhibit high thermal stability, with an onset of decomposition likely above 350°C in an inert atmosphere.[3][4] A single-step decomposition is anticipated, corresponding to the cleavage of the C-S bonds and the liberation of SO₂.

Table 1: Predicted Thermal Stability Data and Physical Properties of Di-n-decyl Sulfone

| Parameter | Predicted/Known Value | Source |

| Molecular Formula | C₂₀H₄₂O₂S | |

| Molecular Weight | 346.61 g/mol | |

| Boiling Point | 445.9°C at 760 mmHg | [1] |

| Flash Point | 230.3°C | [1] |

| Predicted T_onset | > 350°C | [3][4] |

| Primary Gaseous Byproduct | Sulfur Dioxide (SO₂) | [2][5] |

| Other Decomposition Products | Alkanes and alkenes from the decyl chains | [5] |

The following diagram illustrates the proposed thermal degradation pathway for di-n-decyl sulfone.

Caption: Proposed Thermal Degradation Pathway of Di-n-decyl Sulfone.

Safety and Handling Considerations

Given the liberation of sulfur dioxide upon decomposition, all high-temperature experiments involving di-n-decyl sulfone should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. The material safety data sheet (MSDS) for di-n-decyl sulfone should be consulted for detailed safety information.

Conclusion

Di-n-decyl sulfone is a thermally stable compound, a characteristic that underpins its utility in various high-temperature applications. While specific experimental data on its thermal decomposition is not widely published, a robust understanding can be derived from the behavior of analogous acyclic aliphatic sulfones. Thermogravimetric analysis is the principal technique for quantifying its thermal stability, providing key parameters such as the onset of decomposition and the temperature of maximum degradation rate. The primary decomposition mechanism is expected to involve the elimination of sulfur dioxide and the formation of hydrocarbon products. The methodologies and theoretical framework presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with di-n-decyl sulfone.

References

- Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. (n.d.). Google Scholar.

- Naylor, M. A. (1958). Thermal decomposition of polysulfones. Semantic Scholar.

- Fina, G. D., Abate, L., & Recca, A. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.

- Leckel, D. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6433-6441.

-

Thermal degradation mechanisms involving diphenyl sulfone units. (n.d.). ResearchGate. Retrieved from [Link]

- DI-N-DECYL SULPHONE (CAS 111530-37-1). (n.d.). LookChem.

- Leckel, D. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS Publications.

- Robu, A., et al. (2020). Thermoanalytical investigation of some sulfone-containing drugs. PubMed.

- This compound Formula (111530-37-1). (n.d.). ECHEMI.

-

TGA thermograms of polysulfones at a heating rate of 10°C/min under a nitrogen atmosphere. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal decomposition TGA/DTG and DTA for Dapsone, dimethyl sulfone, and Topiramate. (n.d.). ResearchGate. Retrieved from [Link]

- This compound (CAS#:111530-37-1). (n.d.). Chemsrc.

- This compound (111530-37-1). (n.d.). ChemicalBook.

- Kice, J. L. (1968). Desulfonylation Reactions. ScienceDirect.

Sources

Spectroscopic Fingerprinting of Di-n-decyl Sulfone: An In-depth Technical Guide for Researchers

Abstract

This comprehensive technical guide provides a detailed exploration of the spectroscopic analysis of di-n-decyl sulfone, a long-chain aliphatic sulfone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound. By integrating theoretical underpinnings with field-proven insights, this guide offers a robust framework for understanding the causal relationships behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction: The Molecular Architecture of Di-n-decyl Sulfone

Di-n-decyl sulfone ((C₁₀H₂₁)₂SO₂) is a symmetrical molecule featuring a central sulfonyl group (SO₂) flanked by two ten-carbon alkyl chains. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic environment of the adjacent methylene groups, a key feature that is readily probed by spectroscopic techniques. Understanding the precise spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for tracking its transformations in various chemical and biological systems. This guide will systematically dissect the IR and NMR spectroscopic characteristics of di-n-decyl sulfone, providing a foundational understanding for its analysis.

Molecular Structure of Di-n-decyl Sulfone

Caption: 2D structure of the di-n-decyl sulfone molecule.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. For di-n-decyl sulfone, the IR spectrum is dominated by the absorptions of the sulfonyl group and the long alkyl chains.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a waxy or solid sample like di-n-decyl sulfone, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets or Nujol mulls. The causality behind this choice lies in its simplicity, speed, and the minimal sample preparation required, which reduces the chances of contamination or sample degradation.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of di-n-decyl sulfone onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of di-n-decyl sulfone is characterized by several key absorption bands. The most prominent of these are the strong, sharp peaks corresponding to the stretching vibrations of the S=O bonds in the sulfonyl group.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong |

| Alkyl (C-H) | Asymmetric Stretching (CH₂) | ~2920 | Strong |

| Alkyl (C-H) | Symmetric Stretching (CH₂) | ~2850 | Strong |

| Alkyl (C-H) | Asymmetric Stretching (CH₃) | ~2955 | Medium |

| Alkyl (C-H) | Symmetric Stretching (CH₃) | ~2870 | Medium |

| Alkyl (C-H) | Scissoring (CH₂) | ~1465 | Medium |

| Alkyl (C-H) | Bending (CH₃) | ~1375 | Medium |

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions is a definitive indicator of the sulfone functional group.[1] The C-H stretching vibrations of the long decyl chains give rise to intense peaks just below 3000 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. For di-n-decyl sulfone, both ¹H and ¹³C NMR are indispensable for confirming the structure and assigning the chemical environment of each atom.

Experimental Protocol: Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent and sample concentration can significantly impact the resolution and chemical shifts.

Step-by-Step Protocol:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves di-n-decyl sulfone. Chloroform-d (CDCl₃) is a common and effective choice for non-polar to moderately polar organic compounds.

-

Sample Preparation: Dissolve approximately 10-20 mg of di-n-decyl sulfone in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically used.

-